molecular formula C10H19BrO B6152931 1-(bromomethyl)-1-(methoxymethyl)cycloheptane CAS No. 1498713-76-0

1-(bromomethyl)-1-(methoxymethyl)cycloheptane

Cat. No.: B6152931
CAS No.: 1498713-76-0
M. Wt: 235.16 g/mol
InChI Key: CMSMJGCFPBOYRW-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-1-(methoxymethyl)cycloheptane (molecular formula: C₁₀H₁₉BrO, monoisotopic mass: 234.06194 Da) is a bicyclic organobromine compound characterized by a seven-membered cycloheptane ring substituted with both bromomethyl (-CH₂Br) and methoxymethyl (-CH₂OCH₃) groups at the same carbon atom . This structural configuration imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly in nucleophilic substitution reactions and cyclization processes. The presence of both electron-withdrawing (bromine) and electron-donating (methoxy) groups creates a polarized environment, enhancing its utility in constructing complex molecules for pharmaceuticals and materials science .

Properties

CAS No.

1498713-76-0

Molecular Formula

C10H19BrO

Molecular Weight

235.16 g/mol

IUPAC Name

1-(bromomethyl)-1-(methoxymethyl)cycloheptane

InChI

InChI=1S/C10H19BrO/c1-12-9-10(8-11)6-4-2-3-5-7-10/h2-9H2,1H3

InChI Key

CMSMJGCFPBOYRW-UHFFFAOYSA-N

Canonical SMILES

COCC1(CCCCCC1)CBr

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(bromomethyl)-1-(methoxymethyl)cycloheptane can be achieved through several steps:

    Formation of Cycloheptane Derivative: Starting with cycloheptane, a halogenation reaction can introduce a bromine atom to form bromocycloheptane.

    Methoxymethylation: The bromocycloheptane can then undergo a nucleophilic substitution reaction with methoxymethyl chloride in the presence of a base like sodium hydride to introduce the methoxymethyl group.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-1-(methoxymethyl)cycloheptane can undergo various types of reactions:

    Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles, such as amines or thiols.

    Oxidation: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide, potassium thiocyanate, or amines in polar aprotic solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products

    Nucleophilic Substitution: Substituted cycloheptane derivatives.

    Oxidation: Cycloheptane carboxylic acid or cycloheptane aldehyde.

    Reduction: Cycloheptane derivatives with reduced functional groups.

Scientific Research Applications

1-(Bromomethyl)-1-(methoxymethyl)cycloheptane can be used in various fields:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the modification of biomolecules for research purposes.

    Medicine: Could be explored for drug development due to its reactivity.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for 1-(bromomethyl)-1-(methoxymethyl)cycloheptane would depend on the specific reactions it undergoes. Generally, the bromomethyl group acts as a good leaving group in nucleophilic substitution reactions, while the methoxymethyl group can participate in various oxidation and reduction reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on ring size , substituent groups , and reactivity profiles . Below is a detailed comparison:

1-(Bromomethyl)-1-(sec-Butoxy)cycloheptane

  • Molecular Formula : C₁₂H₂₃BrO
  • Key Differences: The methoxymethyl group is replaced with a bulkier sec-butoxy (-OCH(CH₂CH₃)₂) substituent. Increased steric hindrance reduces reactivity in SN2 reactions compared to the target compound. Applications: Limited to specialized syntheses requiring bulky ether functionalities.
  • Research Note: This compound has been discontinued in commercial catalogs, likely due to challenges in synthesis or stability .

1-(Bromomethyl)-1-Ethylcyclohexane

  • Molecular Formula : C₉H₁₇Br
  • Key Differences :
    • Smaller six-membered cyclohexane ring.
    • Ethyl (-CH₂CH₃) substituent instead of methoxymethyl.
    • Lacks the electronic polarization of the target compound, leading to slower reaction kinetics in nucleophilic substitutions.
  • Research Findings : Dehydrohalogenation yields a single alkene product due to equivalent β-hydrogens, a feature shared with the target compound if steric constraints permit .

1-(Bromomethyl)-1-Methanesulfonylcyclohexane

  • Molecular Formula : C₈H₁₅BrO₂S
  • Key Differences :
    • Methanesulfonyl (-SO₂CH₃) group replaces methoxymethyl.
    • Strong electron-withdrawing sulfonyl group increases electrophilicity at the brominated carbon.
    • Applications: Widely used in pharmaceutical research for synthesizing sulfonamide-based drugs .

1-(Bromomethyl)-1-(Methoxymethyl)cyclobutane

  • Molecular Formula : C₇H₁₃BrO
  • Key Differences: Four-membered cyclobutane ring introduces significant ring strain. Enhanced reactivity in ring-opening reactions compared to the more stable cycloheptane analog. Limited thermal stability due to strained geometry .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (Da) Ring Size Key Substituents Reactivity Profile
1-(Bromomethyl)-1-(methoxymethyl)cycloheptane C₁₀H₁₉BrO 234.06 7 -CH₂Br, -CH₂OCH₃ Polarized SN2 reactivity
1-(Bromomethyl)-1-(sec-butoxy)cycloheptane C₁₂H₂₃BrO 271.22 7 -CH₂Br, -OCH(CH₂CH₃)₂ Sterically hindered, low reactivity
1-(Bromomethyl)-1-ethylcyclohexane C₉H₁₇Br 205.14 6 -CH₂Br, -CH₂CH₃ Moderate SN2 reactivity
1-(Bromomethyl)-1-methanesulfonylcyclohexane C₈H₁₅BrO₂S 255.17 6 -CH₂Br, -SO₂CH₃ High electrophilicity
1-(Bromomethyl)-1-(methoxymethyl)cyclobutane C₇H₁₃BrO 193.09 4 -CH₂Br, -CH₂OCH₃ High strain, rapid ring-opening

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